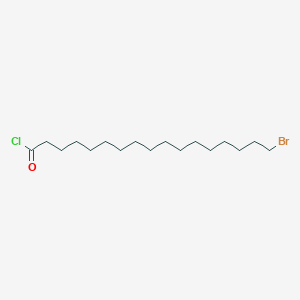

Heptadecanoyl chloride, 17-bromo-

Description

Contextualizing Halogenated Fatty Acid Chlorides in Contemporary Chemical Research

Halogenated fatty acids and their derivatives are a class of compounds that have garnered considerable interest in various fields of chemical research. nih.gov The introduction of a halogen atom onto a fatty acid backbone can significantly alter its physical, chemical, and biological properties. In synthetic chemistry, the halogen serves as a versatile functional handle for a wide array of chemical modifications.

The acyl chloride group, being a highly reactive carboxylic acid derivative, is a cornerstone of acylation reactions. chemguide.co.ukchemguide.co.uk It readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reactivity is fundamental to the synthesis of numerous organic compounds.

The presence of a halogen atom, such as bromine, at the opposite end of the long alkyl chain introduces a second point of reactivity. The carbon-bromine bond can participate in a range of transformations, including nucleophilic substitution and cross-coupling reactions. This dual reactivity is the hallmark of bifunctional building blocks and is highly sought after in the design of complex synthetic strategies.

Strategic Importance of 17-Bromo-Heptadecanoyl Chloride as a Synthetic Building Block

The strategic importance of Heptadecanoyl chloride, 17-bromo- lies in its ability to act as a molecular linker, enabling the connection of two different chemical entities or the formation of long-chain structures with specific functionalities at each end. The considerable length of the C17 chain also imparts specific physicochemical properties, such as hydrophobicity and the tendency to self-assemble, which can be exploited in materials science and the synthesis of bioactive molecules.

The acyl chloride function allows for its facile incorporation into various molecular architectures through acylation reactions. For instance, it can be used to attach the long bromo-functionalized aliphatic chain to polymers, surfaces, or biologically relevant scaffolds.

Simultaneously, the terminal bromine atom provides a site for subsequent chemical elaboration. This allows for the introduction of a wide range of functional groups through nucleophilic substitution or the formation of carbon-carbon bonds via organometallic coupling reactions. This orthogonality of the reactive sites is crucial for the stepwise construction of complex target molecules.

A probable synthetic route to Heptadecanoyl chloride, 17-bromo- would first involve the synthesis of its precursor, 17-bromoheptadecanoic acid. This could be achieved through methods analogous to the synthesis of similar long-chain bromoalkanoic acids, such as the ring-opening of a suitable lactone with hydrogen bromide or the radical addition of HBr to a terminal alkene. google.com Subsequently, the carboxylic acid can be converted to the highly reactive acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org

The table below outlines the key reactive features of Heptadecanoyl chloride, 17-bromo- and their potential applications.

| Functional Group | Reactive Nature | Potential Synthetic Transformations |

| Acyl Chloride (-COCl) | Highly electrophilic, susceptible to nucleophilic acyl substitution. | Esterification, Amidation, Thioesterification, Friedel-Crafts Acylation. |

| Bromoalkyl (-Br) | Electrophilic carbon, can undergo nucleophilic substitution. | Williamson Ether Synthesis, Gabriel Synthesis, Cyanation, Azide (B81097) Formation, Grignard Reagent Formation, Cross-coupling reactions (e.g., Suzuki, Sonogashira). |

The dual functionality of Heptadecanoyl chloride, 17-bromo- makes it a valuable tool for chemists engaged in the synthesis of a diverse range of molecules, from functionalized polymers and self-assembling monolayers to complex lipids and other bioactive compounds. Its ability to bridge different molecular fragments with a long, flexible, and functionalizable linker underscores its strategic importance in modern organic synthesis.

Structure

2D Structure

Properties

CAS No. |

59446-48-9 |

|---|---|

Molecular Formula |

C17H32BrClO |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

17-bromoheptadecanoyl chloride |

InChI |

InChI=1S/C17H32BrClO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2 |

InChI Key |

PHOKKPIRYLQQEV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Heptadecanoyl Chloride, 17 Bromo

Established Synthetic Pathways to 17-Bromo-Heptadecanoyl Chloride

The traditional synthesis of Heptadecanoyl chloride, 17-bromo- is typically a two-step process. First, a suitable precursor fatty acid undergoes bromination at the terminal position. Subsequently, the resulting brominated carboxylic acid is converted into the desired acyl chloride.

Precursor Synthesis via Bromination Strategies

The key precursor for the target molecule is 17-bromoheptadecanoic acid. The synthesis of such ω-bromo long-chain fatty acids often starts from a corresponding dicarboxylic acid or a terminal-unsaturated fatty acid. A common method involves the Hunsdiecker reaction or variations thereof on a long-chain dicarboxylic acid monoester, where a silver salt of the carboxylic acid is treated with bromine.

Another prominent strategy is the anti-Markovnikov hydrobromination of a terminal alkene. For instance, the radical addition of hydrogen bromide (HBr) to a long-chain terminal unsaturated acid, like 16-heptadecenoic acid, in the presence of peroxides, would yield the desired 17-bromoheptadecanoic acid. Similarly, methods exist for the synthesis of related bromoalkanoic acids, such as 16-bromohexadecanoic acid, which serves as a starting material for various chemical syntheses. chemicalbook.com One patented method for producing 6-bromohexanoic acid involves the ring-opening of ε-caprolactone with dry hydrogen bromide gas, a reaction that proceeds with high yield. google.com This highlights a potential pathway for synthesizing brominated long-chain acids if a suitable lactone precursor is available.

Innovations in Chemo-selective Synthesis of 17-Bromo-Heptadecanoyl Chloride

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and milder methods for acyl chloride formation, which are particularly relevant for multifunctional compounds like 17-bromoheptadecanoic acid.

Development of Catalytic Systems for Acyl Chloride Formation

Modern synthetic methods aim to reduce the harshness of classical reagents. One innovative approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This system facilitates the conversion of carboxylic acids to acyl chlorides under mild conditions via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of Heptadecanoyl chloride, 17-bromo-, while minimizing side reactions. The choice of chlorinating agent, solvent, temperature, and reaction time all play significant roles. The use of milder reagents like oxalyl chloride can prevent potential side reactions involving the bromo- group. wikipedia.org

Minimizing the amount of catalyst is also important for product purity, especially if a final distillation step is to be avoided. google.com Some processes are designed to use minimal catalyst, which remains in the product but at acceptably low levels. google.com Furthermore, the removal of excess reagents and byproducts is a key consideration. For example, in industrial settings, stripping the crude product with an inert gas like nitrogen can remove residual phosgene, although this can be time-consuming. google.com

Sustainable and Green Chemistry Approaches in 17-Bromo-Heptadecanoyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides to reduce environmental impact and improve safety.

One significant green approach is the development of metal-free, neutral reaction conditions. tandfonline.comresearchgate.net Research has shown that the condensation of amines with various acid chlorides can be performed efficiently in a phosphate (B84403) buffer. tandfonline.comresearchgate.net While this applies to the subsequent reactions of acyl chlorides, the underlying principle of using aqueous, buffered systems to avoid toxic organic solvents is a key green innovation. tandfonline.com The ease of product isolation, often by simple filtration due to poor solubility in the reaction medium, is a major advantage of such processes. tandfonline.comresearchgate.net

For the acyl chloride formation step itself, using reagents that have benign byproducts is a core green principle. Thionyl chloride is often favored in this regard because its byproducts are gaseous and can be easily scrubbed, avoiding liquid waste streams. wikipedia.org Future developments may focus on catalytic methods that can operate under solvent-free conditions or in greener solvents, further reducing the environmental footprint of synthesizing Heptadecanoyl chloride, 17-bromo-.

Reactivity and Mechanistic Investigations of Heptadecanoyl Chloride, 17 Bromo

Nucleophilic Acyl Substitution Reactions of Heptadecanoyl Chloride, 17-Bromo-

The most characteristic reactions of acyl chlorides, including Heptadecanoyl chloride, 17-bromo-, are nucleophilic acyl substitutions. masterorganicchemistry.comchadsprep.comlibretexts.org These reactions proceed via a general addition-elimination mechanism. masterorganicchemistry.comyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. masterorganicchemistry.comlibretexts.org The reactivity of the acyl chloride is the highest among carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Esterification Mechanisms with Diverse Alcohols and Phenols

Heptadecanoyl chloride, 17-bromo- readily reacts with a wide range of alcohols and phenols to form the corresponding esters. This reaction, a type of nucleophilic acyl substitution, is typically rapid and can often be carried out at room temperature. libretexts.org The general mechanism involves the attack of the lone pair of electrons from the oxygen atom of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the attacking nucleophile to yield the ester and hydrogen chloride. libretexts.org

With simple primary and secondary alcohols, the reaction is generally vigorous. For example, the reaction with ethanol (B145695) would yield ethyl 17-bromoheptadecanoate. Phenols, being less nucleophilic than alcohols, may react more slowly. However, the reaction can be facilitated by converting the phenol to its more nucleophilic phenoxide salt by using a non-nucleophilic base like pyridine (B92270). libretexts.org

The table below illustrates the expected products from the esterification of Heptadecanoyl chloride, 17-bromo- with various alcohols and phenols.

| Nucleophile | Product | Reaction Conditions |

| Ethanol | Ethyl 17-bromoheptadecanoate | Room temperature |

| Isopropanol | Isopropyl 17-bromoheptadecanoate | Room temperature |

| Phenol | Phenyl 17-bromoheptadecanoate | Gentle warming or base catalysis (e.g., pyridine) |

| 4-Nitrophenol | 4-Nitrophenyl 17-bromoheptadecanoate | Base catalysis (e.g., pyridine) |

Amidation Mechanisms with Primary and Secondary Amines

The reaction of Heptadecanoyl chloride, 17-bromo- with primary and secondary amines leads to the formation of N-substituted amides. chemicalbook.comgoogle.com This amidation reaction is typically very rapid and exothermic. libretexts.org The mechanism is analogous to esterification, where the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.org

A key difference in amidation is that two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride that is formed, producing an ammonium (B1175870) salt. google.com Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, can be used as a base. chemicalbook.com

The following table shows the expected amide products from the reaction of Heptadecanoyl chloride, 17-bromo- with different amines.

| Nucleophile | Product | Byproduct |

| Ammonia | 17-Bromoheptadecanamide | Ammonium chloride |

| Diethylamine | N,N-Diethyl-17-bromoheptadecanamide | Diethylammonium chloride |

| Aniline | N-Phenyl-17-bromoheptadecanamide | Anilinium chloride |

| Piperidine | 1-(17-Bromoheptadecanoyl)piperidine | Piperidinium chloride |

Thioesterification Reactions with Thiols

Heptadecanoyl chloride, 17-bromo- can also undergo nucleophilic acyl substitution with thiols to produce thioesters. Thiols are strong nucleophiles, and the reaction generally proceeds readily. docbrown.info The mechanism follows the familiar addition-elimination pathway, with the sulfur atom of the thiol attacking the carbonyl carbon.

Similar to amidation, a base is often used to deprotonate the thiol to the more nucleophilic thiolate anion and to neutralize the HCl byproduct.

The table below outlines the expected thioester products.

| Nucleophile | Product | Base |

| Ethanethiol | S-Ethyl 17-bromoheptadecanethioate | Pyridine or Triethylamine |

| Thiophenol | S-Phenyl 17-bromoheptadecanethioate | Pyridine or Triethylamine |

| 1-Dodecanethiol | S-Dodecyl 17-bromoheptadecanethioate | Pyridine or Triethylamine |

Role of the Bromine Atom in Enhancing or Directing Reactivity

The terminal bromine atom in Heptadecanoyl chloride, 17-bromo- introduces a second reactive site into the molecule, which can participate in its own set of reactions, primarily nucleophilic substitutions and eliminations.

Investigation of SN2 Pathways at the Brominated Carbon Center

The carbon atom attached to the bromine is a primary alkyl halide, which is susceptible to nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. intersurfchem.com In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the bromide ion), leading to an inversion of stereochemistry at the carbon center. libretexts.org

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The long alkyl chain of Heptadecanoyl chloride, 17-bromo- does not significantly hinder the approach of the nucleophile to the terminal brominated carbon. Therefore, reactions with good nucleophiles can be expected to proceed at this site. For example, reaction with a nucleophile like cyanide would lead to the substitution of the bromine atom. It is important to note that the acyl chloride group is generally more reactive towards nucleophiles than the primary alkyl bromide. Therefore, selective reaction at the brominated carbon would require careful choice of nucleophile and reaction conditions, or protection of the acyl chloride group.

Analysis of Potential Elimination Reactions to Form Unsaturated Species

In the presence of a strong, non-nucleophilic base, Heptadecanoyl chloride, 17-bromo- can undergo an elimination reaction to form an unsaturated species. docbrown.infomgscience.ac.in The most common type of elimination for a primary alkyl halide is the E2 (bimolecular elimination) mechanism. docbrown.info This reaction involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine by a strong base, with the simultaneous departure of the bromide ion, leading to the formation of a double bond. mgscience.ac.in

For Heptadecanoyl chloride, 17-bromo-, an E2 reaction would lead to the formation of heptadecenoyl chloride. The use of a bulky, strong base, such as potassium tert-butoxide, would favor the E2 pathway over the competing SN2 reaction. The reaction is typically carried out in a less polar solvent and may require heating. docbrown.info

Influence on Stereochemical Outcomes of Reactions

The presence of a bromine atom at the ω-position of heptadecanoyl chloride can exert a notable influence on the stereochemical course of its reactions, particularly in processes where the terminal part of the chain can interact with the reacting center. While direct stereochemical studies on heptadecanoyl chloride, 17-bromo- are not extensively documented in publicly available literature, we can infer potential effects based on principles of stereocontrol in reactions of long-chain bifunctional molecules.

In reactions involving chiral catalysts or reagents, the terminal bromo- substituent may play a role in substrate-catalyst interactions. For instance, in an enantioselective acylation, the bromine atom could potentially interact with the catalyst's chiral environment through non-covalent interactions, such as halogen bonding or dipole-dipole interactions. This secondary interaction could either enhance or diminish the facial selectivity of the nucleophilic attack on the acyl chloride carbonyl group, thereby influencing the enantiomeric excess of the product.

Furthermore, in intramolecular cyclization reactions, the bromine atom at the terminus of the long alkyl chain could influence the stereochemistry of the newly formed ring. The conformational preferences of the long chain, dictated in part by the size and electronics of the terminal bromine, can affect the transition state geometry of the cyclization, leading to a preference for a particular diastereomer. For example, in a hypothetical intramolecular Friedel-Crafts acylation to form a large ring, the orientation of the acyl chloride group relative to the aromatic ring would be influenced by the conformational constraints of the bromo-terminated chain, thus impacting the stereochemical outcome.

The table below summarizes the potential influence of the terminal bromine on stereochemical outcomes in hypothetical reactions.

| Reaction Type | Potential Influence of Terminal Bromine | Expected Stereochemical Impact |

| Enantioselective Acylation | Secondary interaction with chiral catalyst | Alteration of enantiomeric excess (ee) |

| Diastereoselective Addition | Steric hindrance from the folded chain | Control of the diastereomeric ratio (dr) |

| Intramolecular Cyclization | Conformational bias of the alkyl chain | Formation of a preferred ring stereoisomer |

Catalytic Activation Strategies for 17-Bromo-Heptadecanoyl Chloride

The reactivity of the acyl chloride functional group in heptadecanoyl chloride, 17-bromo- can be significantly enhanced and controlled through various catalytic strategies. These methods aim to increase the electrophilicity of the carbonyl carbon, facilitating reactions with a broader range of nucleophiles under milder conditions.

Lewis Acid Catalysis in Acylation Reactions

Lewis acids are effective catalysts for activating acyl chlorides towards nucleophilic attack. By coordinating to the carbonyl oxygen or the chlorine atom, a Lewis acid increases the positive charge on the carbonyl carbon, making it more susceptible to reaction.

In the context of heptadecanoyl chloride, 17-bromo-, the choice of Lewis acid is crucial to ensure chemoselectivity, avoiding unwanted reactions at the terminal bromine atom. Milder Lewis acids are generally preferred. The coordination of a Lewis acid (LA) to the acyl chloride is depicted in the following general mechanism:

R-COCl + LA ⇌ [R-CO-Cl---LA]

This activated complex is then more readily attacked by a nucleophile. Research on palladium-catalyzed cross-coupling reactions of acyl chlorides has shown that various functional groups, including aryl chlorides and bromides, can be tolerated. organic-chemistry.orgacs.org This suggests that with a judicious choice of catalyst, the acyl chloride moiety of heptadecanoyl chloride, 17-bromo- could be selectively activated without affecting the C-Br bond. For instance, Friedel-Crafts acylation, a classic Lewis acid-catalyzed reaction, could potentially be employed, although care must be taken to control the reaction conditions to prevent intramolecular reactions or polymerization, especially with a long, flexible chain.

The following table presents a selection of Lewis acids and their potential applicability in activating heptadecanoyl chloride, 17-bromo-.

| Lewis Acid | Potential for Activation | Considerations for Chemoselectivity |

| AlCl₃ | High | Strong; may lead to side reactions at the C-Br bond |

| FeCl₃ | Moderate | Generally milder than AlCl₃ |

| ZnCl₂ | Mild | Good candidate for selective acylation |

| SnCl₄ | Moderate to Strong | Reactivity can be tuned by stoichiometry |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high levels of stereoselectivity. acs.orgmdpi.com For the activation of heptadecanoyl chloride, 17-bromo-, nucleophilic organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral amines, could be particularly effective.

Chiral amines can react with the acyl chloride to form a highly reactive acylammonium intermediate. This intermediate is more electrophilic than the parent acyl chloride and can react with various nucleophiles. The chirality of the amine catalyst can induce enantioselectivity in the final product. A general scheme for this activation is as follows:

R-COCl + R'₂NH ⇌ [R-CO-NR'₂H]⁺Cl⁻

This strategy could be advantageous for heptadecanoyl chloride, 17-bromo- as the mild, non-metallic conditions are less likely to interfere with the terminal bromine. Furthermore, the development of bifunctional organocatalysts that can interact with both the acyl chloride and the nucleophile could offer enhanced control over the reaction's stereochemical outcome.

The use of N-heterocyclic carbenes can generate acylazolium intermediates, which are also highly reactive acylating agents. These methods have been successfully employed in a variety of acylation reactions and could be extended to long-chain acyl chlorides like the one .

The table below outlines some organocatalytic approaches for the activation of heptadecanoyl chloride, 17-bromo-.

| Organocatalyst Type | Mode of Activation | Potential Advantages |

| Chiral Amines | Formation of acylammonium ion | Enantioselective acylation, mild conditions |

| N-Heterocyclic Carbenes | Formation of acylazolium ion | High reactivity, broad substrate scope |

| Chiral Phosphines | Formation of acylphosphonium ion | Alternative to amine-based catalysts |

Applications of Heptadecanoyl Chloride, 17 Bromo in Complex Molecule Synthesis

Construction of Functionalized Lipids and Lipid Analogues

The dual reactivity of heptadecanoyl chloride, 17-bromo- is particularly useful for the systematic construction of modified lipids. The acyl chloride group enables its conjugation to various head groups, while the terminal bromide allows for the introduction of specific functionalities at the end of the lipid tail.

In the synthesis of phospholipids (B1166683), an acyl chloride is a key reagent for acylating the glycerol (B35011) backbone. Heptadecanoyl chloride, 17-bromo- can be used to install a terminally brominated fatty acid chain onto a lysophospholipid or a glycerol phosphate (B84403) derivative. This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), results in the formation of a phospholipid bearing a bromo-functionalized tail.

This terminal bromide is a latent functional group. It does not significantly alter the biophysical properties of the lipid in a membrane environment but is available for subsequent chemical reactions. For instance, it can be converted to an azide (B81097) for use in click chemistry, a thiol for protein conjugation, or a phosphonium (B103445) salt for use in Wittig-type reactions, thereby creating highly specialized phospholipid probes or drug delivery vehicles.

Table 1: Representative Reaction for Phospholipid Functionalization

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product Type | Significance of Bromo-Terminus |

| Heptadecanoyl chloride, 17-bromo- | Glycerophosphocholine | Pyridine, DMAP (catalyst) | 1-(17-bromoheptadecanoyl)-sn-glycero-3-phosphocholine | Precursor for terminally-modified phospholipids (e.g., fluorescent, biotinylated) |

Similar to phospholipid synthesis, heptadecanoyl chloride, 17-bromo- can be used to acylate the hydroxyl groups of a carbohydrate moiety, forming the lipid component of a glycolipid. By selectively protecting the sugar's hydroxyl groups, chemists can direct the acylation to a specific position. The resulting brominated glycolipid can be used to study glycolipid-protein interactions or to anchor carbohydrate antigens to lipid bilayers for immunological studies. The terminal bromide provides a site for attaching reporter tags or for tethering the glycolipid to a surface or nanoparticle.

Utilization in the Synthesis of Biologically Relevant Compounds

The reactivity of the acyl chloride group makes heptadecanoyl chloride, 17-bromo- a straightforward tool for introducing a long, functionalizable lipid chain onto various biological molecules or their precursors.

The synthesis of fatty acid amides and esters is a fundamental application of acyl chlorides. aocs.org Heptadecanoyl chloride, 17-bromo- reacts readily with primary or secondary amines to form stable fatty acid amides, and with alcohols to form fatty acid esters. aocs.org These reactions are often high-yielding and proceed under mild conditions.

The resulting products, 17-bromoheptadecanoic acid amides and esters, are themselves valuable synthetic intermediates. They are structurally related to endogenous signaling lipids like fatty acid ethanolamides and oleamide. nih.govnih.gov The presence of the terminal bromide allows for the creation of novel analogs of these signaling molecules, which can be used as pharmacological probes to study the receptors and enzymes involved in lipid signaling pathways. nih.gov

Table 2: Synthesis of Modified Fatty Acid Amides and Esters

| Reactant Type | General Reaction | Product Class | Potential Application |

| Primary/Secondary Amine | R-NH₂ + Br-(CH₂)₁₆-COCl → Br-(CH₂)₁₆-CONH-R | N-substituted 17-bromoheptadecanamide | Precursor for analogs of bioactive fatty acid amides. nih.gov |

| Alcohol | R-OH + Br-(CH₂)₁₆-COCl → Br-(CH₂)₁₆-COOR | 17-bromoheptadecanoate Ester | Intermediate for probes; synthesis of complex lipids. |

| Amino Acid | H₂N-CHR-COOH + Br-(CH₂)₁₆-COCl → Br-(CH₂)₁₆-CONH-CHR-COOH | N-Acyl Amino Acid | Building block for lipidated peptides. nih.gov |

Lipidation is a key biological modification and a proven strategy in drug development to improve the pharmacokinetic properties of peptide therapeutics. nih.govnih.gov Heptadecanoyl chloride, 17-bromo- can be used to attach a lipid tail to a peptide. This is typically achieved by reacting the acyl chloride with the N-terminal amino group or the side-chain amine of a lysine (B10760008) residue.

The resulting lipopeptide possesses a terminal bromide on its lipid tail, which serves as a chemical handle. This allows for a second, specific modification, such as the attachment of a drug molecule, a targeting ligand, or a label for imaging. This dual-modification approach is highly valuable for creating multifunctional peptide-based diagnostics and therapeutics. nih.gov

Development of Molecular Probes and Tagging Reagents for Chemical Biology

The most powerful application of the terminal bromide in heptadecanoyl chloride, 17-bromo- is in the creation of molecular probes. The bromide is a competent leaving group in SN2 reactions, allowing it to be easily displaced by a wide variety of nucleophiles to introduce new functional groups.

A common strategy is to react the bromo-terminated lipid with sodium azide to produce an azido-terminated lipid. The azide group is a premier functional group for "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows the lipid to be efficiently and specifically "clicked" onto any molecule containing a complementary alkyne group. This method is widely used to label proteins, nucleic acids, and other biomolecules for visualization and study. Therefore, heptadecanoyl chloride, 17-bromo- is a direct precursor to a versatile class of bioorthogonal lipid probes for interrogating biological systems.

Synthesis of Photoaffinity Probes via Derivatization

Photoaffinity probes are powerful tools used to identify and study interactions between small molecules and their biological targets, such as proteins. caltech.edu These probes typically consist of a recognition element, a photoreactive group, and a reporter tag. Heptadecanoyl chloride, 17-bromo- can serve as a versatile scaffold for constructing such probes.

The acyl chloride group can be readily reacted with a molecule of interest, for instance, a known ligand for a specific protein, to form a stable ester or amide bond. This step attaches the long aliphatic chain to the recognition element. Subsequently, the terminal bromine atom can be chemically modified to introduce a photoreactive group, such as a diazirine or an aryl azide. This derivatization is a key step in transforming the bifunctional molecule into a functional photoaffinity probe.

Potential Derivatization Scheme for a Photoaffinity Probe:

| Step | Reactant | Functional Group Transformation | Purpose |

| 1 | Ligand with a hydroxyl or amine group | Acyl chloride → Ester or Amide | Covalent attachment of the recognition element |

| 2 | Sodium azide (NaN₃) | Alkyl bromide → Alkyl azide | Introduction of a precursor for a photoreactive group or a click chemistry handle |

| 3 | (Further reaction) | Alkyl azide → Photoreactive group (e.g., via Staudinger ligation) acs.org | Installation of the photo-crosslinking moiety |

This step-wise modification allows for the modular construction of photoaffinity probes, where the long hydrocarbon chain acts as a linker between the target-binding moiety and the photoreactive group.

Click Chemistry Handle Introduction for Bioconjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency and biocompatibility. nih.govsigmaaldrich.com The terminal bromine of Heptadecanoyl chloride, 17-bromo- can be easily converted into an azide, a key functional group for click chemistry. sigmaaldrich.com

This transformation is typically achieved by reacting the bromo-compound with sodium azide in a suitable solvent. nih.gov The resulting 17-azidoheptadecanoyl chloride can then be used to introduce a "clickable" handle onto a variety of molecules. For example, the acyl chloride can react with a biomolecule, and the terminal azide can then be used to attach a fluorescent dye, a biotin (B1667282) tag, or another molecule of interest that bears a terminal alkyne. This approach is highly valuable for labeling and tracking biomolecules in complex biological systems. nih.gov

Role in Advanced Materials Science and Polymer Synthesis

The unique structure of Heptadecanoyl chloride, 17-bromo- also lends itself to applications in materials science, particularly in the synthesis of functional polymers and the modification of material surfaces.

Synthesis of Functionalized Monomers for Polymerization

Heptadecanoyl chloride, 17-bromo- can be envisioned as a precursor to novel functionalized monomers. The terminal bromine can be converted into a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, through appropriate chemical reactions. For instance, reaction with a suitable hydroxyl-containing monomer could link the long chain via the acyl chloride, while the terminal bromide remains available for further functionalization after polymerization.

Alternatively, the acyl chloride itself can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. wikipedia.org The terminal bromine in the resulting polymer chains would then provide a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone. This could lead to the creation of polymers with tailored properties for specific applications. acs.orgrsc.orgrsc.org

Surface Modification Agents for Biomaterials

The modification of biomaterial surfaces is crucial for improving their biocompatibility and performance in medical devices. nih.govnih.govresearchgate.net Heptadecanoyl chloride, 17-bromo- is a prime candidate for use as a surface modification agent. The long lipophilic carbon chain can promote self-assembly on hydrophobic surfaces, while the reactive groups can be used to covalently attach the molecule to the surface or to further functionalize it. researchgate.netfrontiersin.org

The acyl chloride can react with hydroxyl or amine groups present on a material's surface, forming a stable covalent bond. The terminal bromide can then be used as an initiation site for surface-initiated atom transfer radical polymerization (SI-ATRP), allowing for the "grafting-from" of polymer brushes from the surface. osti.gov This technique can be used to create surfaces with specific properties, such as enhanced lubricity, protein resistance, or antimicrobial activity. cmu.edu

Advanced Analytical and Spectroscopic Characterization of Heptadecanoyl Chloride, 17 Bromo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. For "Heptadecanoyl chloride, 17-bromo-," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for unambiguous signal assignment.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of "Heptadecanoyl chloride, 17-bromo-" are predicted to exhibit characteristic signals corresponding to the acyl chloride head, the long polymethylene chain, and the bromo-terminated tail.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct chemical shifts for the protons adjacent to the electron-withdrawing groups. The α-methylene protons (C-2) next to the acyl chloride are anticipated to resonate at a higher frequency (downfield) compared to the other methylene (B1212753) groups due to the deshielding effect of the carbonyl group, likely in the range of 2.8-3.0 ppm. Similarly, the methylene protons at the C-17 position, directly attached to the bromine atom, are expected to appear as a triplet around 3.4 ppm. The bulk of the methylene protons (C-3 to C-16) will form a complex multiplet signal in the upfield region, typically between 1.2 and 1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C-1) of the acyl chloride is expected to be the most downfield signal, appearing in the range of 170-174 ppm. The carbon atom attached to the bromine (C-17) would also be significantly deshielded, with an expected chemical shift around 33-35 ppm. The carbon alpha to the carbonyl group (C-2) is predicted to be in the region of 45-50 ppm. The remaining methylene carbons of the long alkyl chain will produce a series of signals in the 22-34 ppm range.

Predicted NMR Data for Heptadecanoyl chloride, 17-bromo-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 170-174 |

| 2 | 2.8-3.0 (t) | 45-50 |

| 3 | 1.7-1.9 (quint) | 24-26 |

| 4-15 | 1.2-1.6 (m) | 22-30 |

| 16 | 1.8-2.0 (quint) | 32-34 |

| 17 | 3.4-3.6 (t) | 33-35 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. t = triplet, quint = quintet, m = multiplet.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Heptadecanoyl chloride, 17-bromo-," COSY would show correlations between adjacent methylene groups along the entire length of the alkyl chain. For instance, the triplet from the C-2 protons would show a correlation to the multiplet of the C-3 protons, and so on, allowing for a sequential walk along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is instrumental in assigning the carbon signals based on their attached protons. youtube.com Each methylene proton signal in the ¹H spectrum will correlate to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the data table above. youtube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "Heptadecanoyl chloride, 17-bromo-". The presence of two halogen isotopes, chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak. The expected molecular ion cluster would show peaks for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with relative intensities determined by the natural abundances of these isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. nih.gov This provides detailed structural information. The fragmentation of "Heptadecanoyl chloride, 17-bromo-" is expected to proceed through several characteristic pathways:

Loss of Halogens: Cleavage of the C-Cl and C-Br bonds is a likely fragmentation pathway. Loss of a chlorine radical would result in an acylium ion, which is a common and stable fragment for acyl chlorides. Loss of a bromine radical from the other end of the chain is also expected.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) is another common fragmentation route for carbonyl compounds. miamioh.edu

McLafferty Rearrangement: For long-chain carbonyl compounds, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond.

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Predicted Key Fragments in the Mass Spectrum of Heptadecanoyl chloride, 17-bromo-

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-HCl]⁺ | Loss of hydrogen chloride |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| Acylium Ion | R-C≡O⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Heptadecanoyl chloride, 17-bromo-" is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group. uobabylon.edu.iq This band typically appears at a high frequency, in the range of 1785-1815 cm⁻¹. libretexts.org The C-Cl stretch is expected to be in the fingerprint region, typically between 650 and 850 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The C-H stretching vibrations of the long alkyl chain will be observed around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. ksu.edu.sa The C-C backbone of the long alkyl chain will show characteristic stretching and bending modes. The C-Br and C-Cl bonds are also Raman active. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying the conformational order of the long alkyl chain in different physical states.

Characteristic Vibrational Frequencies for Heptadecanoyl chloride, 17-bromo-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (Acyl Chloride) | Stretch | 1785-1815 (very strong, sharp) | Medium |

| C-H (Alkyl) | Stretch | 2850-2960 (strong) | Strong |

| C-Cl | Stretch | 650-850 (medium) | Medium |

| C-Br | Stretch | 500-600 (medium) | Strong |

Chromatographic Methods for Purity Assessment and Mixture Separation

The purity assessment and separation of Heptadecanoyl chloride, 17-bromo- from reaction mixtures or synthetic intermediates rely heavily on chromatographic techniques. Due to the reactive nature of the acyl chloride functional group and the specific properties conferred by the long alkyl chain and terminal bromine atom, specialized chromatographic methods are essential for achieving accurate and reliable results. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of Heptadecanoyl chloride, 17-bromo- by GC-MS is challenging due to its high boiling point and potential for thermal degradation or reaction with the stationary phase. Therefore, derivatization is a mandatory step to convert the acyl chloride into a more volatile and stable derivative.

Derivatization:

The most common derivatization strategy for acyl chlorides is their conversion to corresponding esters, typically methyl esters (FAMEs), by reaction with an alcohol like methanol (B129727). gcms.cz This process, known as esterification, replaces the reactive chloro group with a less reactive and more volatile methoxy (B1213986) group. gcms.cz The resulting 17-bromoheptadecanoate methyl ester is significantly more amenable to GC analysis. Other alkylation methods can also be employed to create different ester derivatives if specific separation or detection characteristics are desired. libretexts.orgresearchgate.net Silylation, another common derivatization technique for compounds with active hydrogens, is also a viable option to increase volatility and thermal stability. researchgate.net

GC-MS Analysis of Derivatives:

Once derivatized, the 17-bromoheptadecanoate methyl ester can be effectively separated and analyzed by GC-MS. The separation is typically performed on a non-polar or semi-polar capillary column, such as one coated with a polysiloxane-based stationary phase. The retention time of the derivative will be influenced by its volatility and interaction with the stationary phase. Longer chain esters generally have longer retention times. researchgate.net

The mass spectrometer detector provides both qualitative and quantitative information. In electron ionization (EI) mode, the derivatized molecule will fragment in a characteristic pattern, allowing for its identification by comparing the resulting mass spectrum with a library or by interpreting the fragmentation. For brominated fatty acid methyl esters, key fragment ions can be selected for quantification using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.gov While negative ion chemical ionization (NICI) can be more sensitive for detecting brominated compounds, EI-MS is often preferred for quantification due to the formation of more selective fragment ions in the higher mass range. nih.govresearchgate.net

Table 1: Representative GC-MS Parameters for the Analysis of 17-Bromoheptadecanoate Methyl Ester

| Parameter | Value |

| GC System | Gas chromatograph coupled to a mass spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 50-500 |

This table presents typical parameters and may require optimization for specific instruments and applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of compounds that are not suitable for GC due to low volatility or thermal instability. While direct analysis of the highly reactive Heptadecanoyl chloride, 17-bromo- by reversed-phase HPLC is problematic due to the aqueous mobile phases used, it can be analyzed after derivatization or by using normal-phase chromatography with non-aqueous mobile phases. nih.gov

Derivatization for Reversed-Phase HPLC:

For purity assessment using reversed-phase HPLC, Heptadecanoyl chloride, 17-bromo- is often converted into a more stable and UV-active derivative. A common approach is to react the acyl chloride with an alcohol or an amine to form an ester or an amide, respectively. To enhance detection, a derivatizing agent containing a chromophore is often used. For instance, forming a p-bromophenacyl ester significantly increases the UV absorbance, allowing for sensitive detection. nih.gov

HPLC Analysis and Purity Determination:

The separation of the derivatized 17-bromoheptadecanoic acid is typically achieved on a C18 or other hydrophobic stationary phase. The mobile phase usually consists of a mixture of organic solvents like acetonitrile (B52724) and/or methanol with water. A gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of the target compound from impurities. nih.gov The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Preparative HPLC for Isolation:

HPLC is also a valuable tool for the isolation and purification of Heptadecanoyl chloride, 17-bromo- derivatives on a larger scale. By using a preparative column with a larger diameter and higher loading capacity, it is possible to separate and collect the fraction containing the desired compound, effectively purifying it from by-products and unreacted starting materials.

Table 2: Representative HPLC Parameters for the Analysis of Derivatized 17-Bromoheptadecanoic Acid

| Parameter | Value |

| HPLC System | HPLC with UV or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Dependent on the chromophore of the derivative (e.g., 260 nm for p-bromophenacyl esters) nih.gov |

| Injection Volume | 10 µL |

This table presents typical parameters and may require optimization for specific derivatives, instruments, and applications.

Computational Chemistry and Theoretical Studies on Heptadecanoyl Chloride, 17 Bromo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to provide insights into electron distribution and molecular stability.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For Heptadecanoyl chloride, 17-bromo-, the long alkyl chain, the electron-withdrawing acyl chloride group, and the terminal bromine atom would all influence the energies and spatial distributions of these orbitals.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the case of Heptadecanoyl chloride, 17-bromo-, one would expect a region of positive electrostatic potential (electron deficiency) around the carbonyl carbon of the acyl chloride, making it a prime target for nucleophiles. Conversely, the oxygen and bromine atoms would exhibit negative electrostatic potential (electron richness).

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Due to the presence of a long, flexible heptadecanoyl chain, Heptadecanoyl chloride, 17-bromo- can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in a lipid bilayer, to understand how the molecule behaves in different phases and its potential interactions with other molecules.

Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions. For Heptadecanoyl chloride, 17-bromo-, this could involve studying its hydrolysis, amidation, or esterification reactions at the acyl chloride group. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that can be challenging to obtain through experimental means alone. For instance, computational studies on similar systems have successfully modeled reaction pathways, including C-H activation and functionalization. researchgate.net

Prediction of Spectroscopic Parameters through Theoretical Methods

Theoretical methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are highly valuable for identifying and characterizing new compounds. For Heptadecanoyl chloride, 17-bromo-, theoretical IR spectra would show characteristic peaks for the C=O stretch of the acyl chloride and the C-Br stretch. Theoretical NMR chemical shifts for ¹H and ¹³C can aid in the assignment of experimental spectra. The prediction of spectroscopic properties for a range of molecules has been a subject of research, with methods being developed to improve the accuracy of these theoretical predictions. nih.gov

Future Perspectives and Unexplored Research Avenues for Heptadecanoyl Chloride, 17 Bromo

Exploration of Novel Reaction Pathways and Derivatization Strategies

The dual reactivity of Heptadecanoyl chloride, 17-bromo- allows for a variety of selective and sequential chemical transformations. Future research will likely focus on developing novel reaction pathways that can exploit this bifunctionality to create complex molecular architectures.

One promising area is the orthogonal derivatization of the two functional groups. The acyl chloride can readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The terminal bromine can then be subjected to a different set of reactions, including nucleophilic substitution or cross-coupling reactions. This sequential approach allows for the precise installation of different functionalities at opposite ends of the long aliphatic chain.

Further research into one-pot reactions where both functional groups react with different reagents under the same conditions would represent a significant advancement in synthetic efficiency. This could involve the use of chemoselective reagents or catalysts that can differentiate between the acyl chloride and the alkyl bromide.

Table 1: Potential Derivatization Reactions of Heptadecanoyl chloride, 17-bromo-

| Reactive Site | Reagent Class | Resulting Functional Group | Potential Application |

| Acyl Chloride | Alcohols | Ester | Plasticizers, lubricants, surfactants |

| Acyl Chloride | Amines | Amide | Polymers, bioactive molecules |

| Acyl Chloride | Thiols | Thioester | Self-assembled monolayers |

| Alkyl Bromide | Azides | Azide (B81097) | Click chemistry, bioconjugation |

| Alkyl Bromide | Cyanides | Nitrile | Further functional group transformations |

| Alkyl Bromide | Organometallic reagents | Carbon-carbon bonds | Complex molecule synthesis |

Expansion of Applications in Emerging Fields of Chemical and Biological Sciences

The unique properties of molecules derived from Heptadecanoyl chloride, 17-bromo- could find applications in several cutting-edge areas of science.

In materials science, the long C17 chain can be used to create self-assembled monolayers (SAMs) on various surfaces. The terminal functional group, introduced via the bromine atom, can be tailored to control surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. For instance, attaching a polyethylene (B3416737) glycol (PEG) chain could lead to protein-resistant surfaces for biomedical implants.

In the field of drug delivery, the long aliphatic chain can act as a lipidic tail for the formation of liposomes or micelles. The acyl chloride can be used to conjugate a drug molecule, while the terminal group can be modified with a targeting ligand to direct the nanocarrier to specific cells or tissues.

Furthermore, the derivatization of Heptadecanoyl chloride, 17-bromo- with fluorescent dyes or other reporter molecules could lead to the development of novel molecular probes for bioimaging and sensing applications.

Development of Highly Selective and Efficient Catalytic Systems

To fully realize the synthetic potential of Heptadecanoyl chloride, 17-bromo-, the development of advanced catalytic systems is crucial. While many of the potential reactions can proceed without a catalyst, the use of catalysts can significantly improve reaction rates, yields, and, most importantly, selectivity.

For reactions involving the acyl chloride, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs) can accelerate acylation reactions. For transformations at the bromine terminus, various transition metal catalysts, particularly those based on palladium, copper, or nickel, can be employed for cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

A key challenge and a significant area for future research will be the development of catalytic systems that exhibit high chemoselectivity, allowing for the transformation of one functional group while leaving the other intact. This could involve the design of catalysts with specific steric or electronic properties that favor reaction at one site over the other.

Integration into Automated Synthesis and Flow Chemistry Platforms

The well-defined reactivity of Heptadecanoyl chloride, 17-bromo- makes it an ideal candidate for integration into automated synthesis and flow chemistry platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability.

In a flow chemistry setup, reagents can be precisely mixed and reacted in a continuous stream, allowing for fine control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities of the desired products. The sequential derivatization of Heptadecanoyl chloride, 17-bromo- is particularly well-suited for a multi-step flow process, where the output of one reactor is directly fed into the next for a subsequent transformation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 17-bromoheptadecanoyl chloride, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves bromination of heptadecanoic acid derivatives followed by conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:

- Bromination : Selective bromination at the 17th carbon using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Solvent choice (e.g., CCl₄ or DCM) and temperature control (40–60°C) are critical to avoid side reactions .

- Acyl Chloride Formation : Reaction with SOCl₂ requires anhydrous conditions and inert gas (argon) purging to prevent hydrolysis. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

- Validation : Confirm structure via -NMR (δ 2.9–3.1 ppm for -COCl) and FT-IR (C=O stretch at ~1800 cm⁻¹) .

Q. How should researchers handle and store 17-bromoheptadecanoyl chloride to maintain stability?

- Answer :

- Storage : Store under argon at -20°C in sealed, moisture-resistant glassware. The compound is hygroscopic and prone to hydrolysis, forming heptadecanoic acid derivatives .

- Safety : Use corrosion-resistant gloves (nitrile) and eye protection (goggles) due to its reactivity with moisture and skin. Work in a fume hood to avoid inhalation of HCl vapors released during hydrolysis .

Q. What analytical techniques are essential for characterizing 17-bromoheptadecanoyl chloride and its derivatives?

- Answer :

- Spectroscopy : -NMR to confirm bromine substitution (δ 30–35 ppm for C-Br) and mass spectrometry (ESI-MS) for molecular ion detection (M⁺ ~346.3 g/mol) .

- Chromatography : HPLC with UV detection (λ = 210 nm) monitors purity, while TLC (Rf ~0.6 in 9:1 hexane/EtOAc) tracks reaction progress .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when using 17-bromoheptadecanoyl chloride in peptide coupling reactions?

- Answer : Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity but may promote racemization. Compare yields in DCM vs. DMF to identify optimal conditions .

- Catalyst Optimization : Use HOBt/DCC coupling agents to reduce side reactions. Monitor by -NMR for ester vs. amide bond formation .

- Statistical Analysis : Apply Design of Experiments (DoE) to test variables (temperature, stoichiometry) and identify significant factors .

Q. What strategies improve the regioselectivity of 17-bromoheptadecanoyl chloride in lipid-based drug delivery system synthesis?

- Answer :

- Protecting Groups : Temporarily protect reactive hydroxyl or amine groups in ethanolamine derivatives using tert-butyldimethylsilyl (TBDMS) before coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) and improve regioselectivity by 20% via controlled microwave heating (80°C) .

- Computational Modeling : DFT calculations predict electron density at reaction sites, guiding solvent/catalyst selection .

Q. How should researchers validate the environmental impact of 17-bromoheptadecanoyl chloride degradation byproducts?

- Answer :

- Degradation Studies : Hydrolyze the compound in aqueous buffer (pH 7.4, 37°C) and analyze by LC-MS for brominated fatty acids (e.g., 17-bromoheptadecanoic acid) .

- Ecotoxicology : Use Daphnia magna or algae bioassays to assess toxicity of degradation products. Compare with REACH SVHC (Substances of Very High Concern) thresholds .

Q. What methodologies resolve spectral overlaps in -NMR when analyzing 17-bromoheptadecanoyl chloride derivatives?

- Answer :

- 2D NMR : Utilize HSQC and COSY to distinguish overlapping proton signals (e.g., -CH₂Br vs. -CH₂COCl) .

- Isotopic Labeling : Synthesize -labeled analogs to assign peaks unambiguously .

- Machine Learning : Train algorithms on spectral databases to predict and deconvolute complex splitting patterns .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Chemosphere, Analytical and Bioanalytical Chemistry) over commercial databases to avoid biased data .

- Data Reproducibility : Document reaction parameters (solvent batch, humidity) using electronic lab notebooks. Share raw spectra in supplementary materials .

- Ethical Compliance : Adhere to REACH and OSHA standards for handling brominated compounds, including waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.